Tert-butyl (1s,4s)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl (1s,4s)-5-amino-2-azabicyclo[211]hexane-2-carboxylate is a chemical compound with the molecular formula C10H18N2O2 It is a bicyclic structure that incorporates a tert-butyl group, an amino group, and a carboxylate group
Properties
IUPAC Name |
tert-butyl (1S,4S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDURHAWUZLLLY-WPZUCAASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a series of chemical reactions starting from simpler precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1s,4s)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaClO2 and H2O2, reducing agents, and various catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl (1s,4s)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors. This can lead to changes in biological processes, making it useful for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Tert-butyl (1s,4s)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. Its bicyclic structure provides rigidity and conformational stability, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
